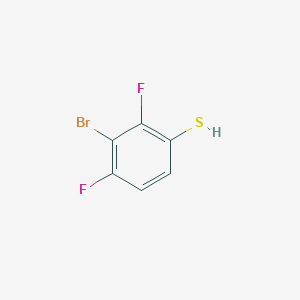![molecular formula C18H30N4O2 B2545015 tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate CAS No. 894855-82-4](/img/structure/B2545015.png)
tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This step involves the alkylation of the pyridine intermediate using a propylamine under controlled reaction conditions.
Formation of the Tert-butyl Ester
The final step involves the esterification of the intermediate compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Scaling up the production for industrial purposes generally involves optimizing each step to improve yields and purity. Catalysts and reagents are selected for their efficiency and cost-effectiveness. Automation and continuous flow processes can further enhance the scalability of the production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate typically involves a multi-step process
Formation of the Pyridine Carboxylate Backbone
A typical starting material is 2-chloronicotinic acid, which undergoes a substitution reaction with an appropriate amine to introduce the amine group.
化学反応の分析
Types of Reactions
Tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using standard reagents such as potassium permanganate or chromium trioxide, affecting the functional groups and potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: : Reduction reactions can be conducted using hydrogenation in the presence of a catalyst like palladium on carbon, affecting the pyridine ring and amino groups.
Substitution: : Various substitution reactions can occur, particularly involving the pyridine ring and the amine groups, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas, palladium on carbon.
Substitution Reagents: : Alkyl halides, aryl halides.
Major Products Formed
The products formed depend on the type of reaction and conditions. Common products include oxidized derivatives, reduced forms, and substituted compounds retaining the basic structure of the original molecule.
科学的研究の応用
Tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate has diverse applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential role in biological systems, possibly as an enzyme inhibitor or as part of a drug discovery program.
Industry: : Utilized in the production of various materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action for tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate varies depending on its application:
Molecular Targets: : Could target specific enzymes or receptors, depending on the functional groups’ reactivity.
Pathways Involved: : The pathways are often related to its interaction with biological molecules, leading to inhibition or activation of specific cellular processes.
類似化合物との比較
Tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate can be compared to similar compounds:
tert-butyl 4-{[2-(ethylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate: : Differing by the alkyl group on the amino substituent, which can affect the compound's reactivity and interactions.
tert-butyl 4-{[2-(methylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate: : Another variation with a different alkyl group, leading to potential differences in activity and applications.
tert-butyl 4-{[2-(isopropylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate: : The isopropyl group introduces steric hindrance, potentially altering the compound’s binding properties and effectiveness in various applications.
Each of these similar compounds exhibits unique characteristics based on their specific structures, highlighting the importance of molecular modifications in chemical research and application.
Hope that wasn’t too much of a mouthful to digest! If there’s anything more specific you’d like to dive into, just holler.
特性
IUPAC Name |
tert-butyl 4-[[2-(propylamino)pyridin-3-yl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-5-10-19-16-15(7-6-11-20-16)21-14-8-12-22(13-9-14)17(23)24-18(2,3)4/h6-7,11,14,21H,5,8-10,12-13H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNHZXFSCHPNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2544933.png)
![4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2544934.png)
![N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544935.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2544936.png)

![(E)-5-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2544938.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2544942.png)


![4-methyl-2-propyl-N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)

![2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2544952.png)
